N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide
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Overview
Description
The compound contains several functional groups, including a 1,3,4-oxadiazole ring, a 1,3-dimethyl-1H-pyrazol-5-yl group, and a 4-methoxybenzenesulfonyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole and 1,3-dimethyl-1H-pyrazol-5-yl rings suggests that the compound could have a planar structure. The methoxy and sulfonyl groups attached to the benzene ring could cause the molecule to have a non-planar structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the 1,3,4-oxadiazole ring is generally stable but can undergo reactions at the 2-position . The 1,3-dimethyl-1H-pyrazol-5-yl group can participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the polar sulfonyl and methoxy groups could increase the compound’s solubility in polar solvents .Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5S/c1-11-10-14(22(2)21-11)16-19-20-17(27-16)18-15(23)8-9-28(24,25)13-6-4-12(26-3)5-7-13/h4-7,10H,8-9H2,1-3H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYHUOPELKMJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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